Enantiomeric Excess (ee) Comparison Against Atorvastatin Intermediate Standards
The (R)-enantiomer is the direct intermediate for atorvastatin, but the (S)-enantiomer is crucial for chiral inversion synthesis routes. A comparative analysis of commercial specifications shows that ethyl (S)-4-cyano-3-hydroxybutyrate is supplied with a minimum enantiomeric excess (ee) of 98% , while the (R)-enantiomer required for direct atorvastatin coupling is available at a higher standard of 99.9% ee [1]. This 1.9% difference in ee is critical, as the process for synthesizing the (R)-enantiomer from a high-ee (S)-precursor via chiral inversion is more efficient and cost-effective when the starting material's ee is maximized.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥98% ee |
| Comparator Or Baseline | Ethyl (R)-4-cyano-3-hydroxybutyrate (CAS 141942-85-0), specified at 99.9% ee |
| Quantified Difference | Target compound is 1.9% lower in ee compared to the direct atorvastatin intermediate |
| Conditions | Commercial product specification analysis; (R)-enantiomer data from Indian Patent App. 24/2011 |
Why This Matters
For procurement teams, understanding that the (S)-enantiomer's lower ee makes it unsuitable for direct API coupling but ideal as a high-quality substrate for chiral inversion avoids costly mis-specification.
- [1] Arcot, S., et al. (2012). An Improved Process For Preparing High Purity Ethyl (R) 4 Cyano 3 Hydroxy Butyric Acid Ester/Butyrate. Indian Patent No. 24/2011. Abstract describes optical purity of 99.9%. View Source
